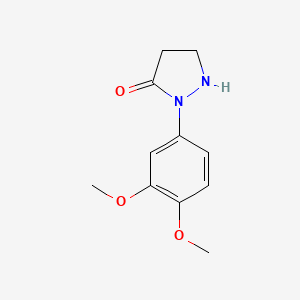
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones Pyrazolidinones are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method involves the use of methacrolein or similar compounds in the presence of a catalyst such as pyrrolidine and benzoic acid. The reaction proceeds under mild conditions and yields the desired pyrazolidinone in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to ensure high yield and purity. The use of organocatalysts and environmentally friendly reagents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Bromination: It can undergo bromination using reagents such as hydrogen bromide and hydrogen peroxide under mild conditions.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of pyrazolidinones to pyrazoles.
Bromination: A combination of hydrogen bromide and hydrogen peroxide is used for bromination reactions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Bromination: 4-Bromopyrazol-3-ol.
科学研究应用
2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antibacterial and antifungal activities.
Medicine: It is investigated for its analgesic, antibiotic, and anticonvulsant properties.
Industry: Used in the development of multifunctional materials and pharmaceuticals.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are attributed to its ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it may interact with γ-aminobutyrate transferase, contributing to its anticonvulsant properties .
相似化合物的比较
Similar Compounds
Pyrazolidin-3-one: A parent compound with similar structural features.
4-Substituted Pyrazolidinones: Compounds with various substituents at the 4-position, exhibiting diverse biological activities.
Isoxazolidinones: Structurally related compounds with a different heterocyclic ring system.
Uniqueness
Its ability to undergo specific chemical reactions under mild conditions also sets it apart from other similar compounds .
属性
CAS 编号 |
144146-94-1 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O3/c1-15-9-4-3-8(7-10(9)16-2)13-11(14)5-6-12-13/h3-4,7,12H,5-6H2,1-2H3 |
InChI 键 |
YTXTYZIYTYMKIG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCN2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
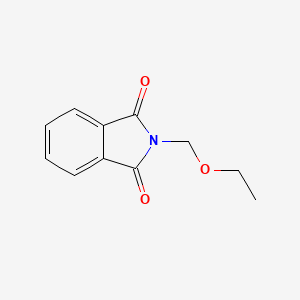
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
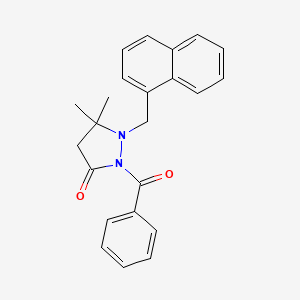

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
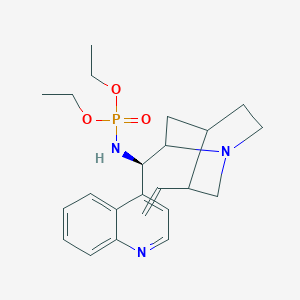

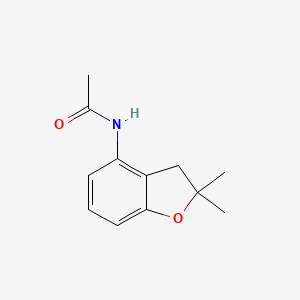

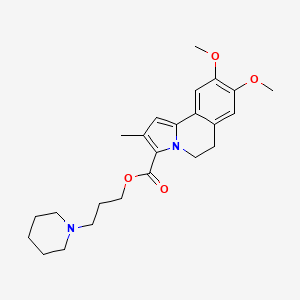
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
